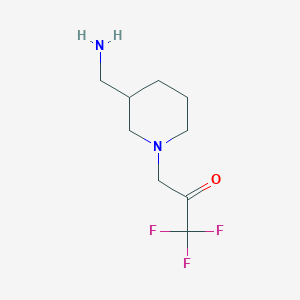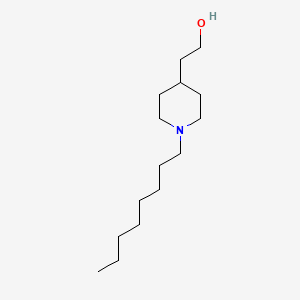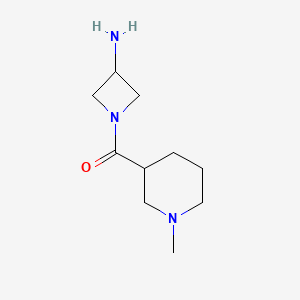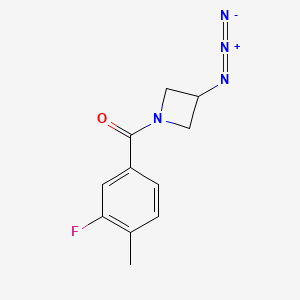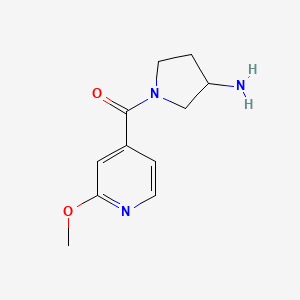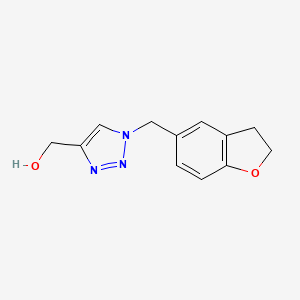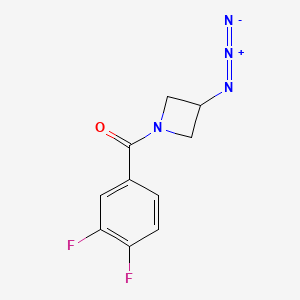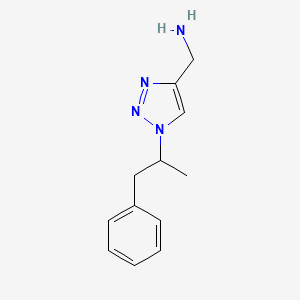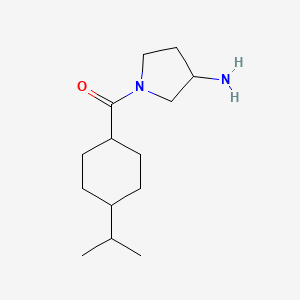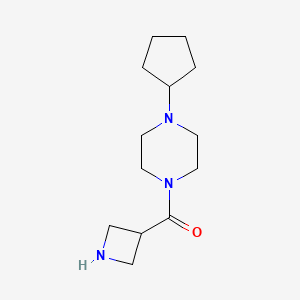
1-(Azetidine-3-carbonyl)-4-cyclopentylpiperazine
Vue d'ensemble
Description
Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . They are characterized by a ring strain, which drives their reactivity . Despite this strain, azetidines are more stable than related aziridines, which allows for both easy handling and unique reactivity under appropriate conditions .
Molecular Structure Analysis
Azetidines are four-membered heterocycles. Their reactivity is driven by a considerable ring strain . Despite this, they are significantly more stable than related aziridines .Chemical Reactions Analysis
The reactivity of azetidines is driven by the ring strain inherent in their four-membered structure . This strain allows for unique reactivity that can be triggered under appropriate conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of azetidines are influenced by their ring strain and stability . These properties can be manipulated through functionalization of the azetidine ring .Applications De Recherche Scientifique
HIV-1 Replication Inhibition
A novel bisheteroarylpiperazine, identified as U-90152, has demonstrated potent inhibitory effects on the replication of human immunodeficiency virus type 1 (HIV-1). This compound inhibited recombinant HIV-1 reverse transcriptase with a significantly low inhibitory concentration and showed efficacy against primary HIV-1 isolates resistant to other treatments. U-90152's low cellular cytotoxicity highlights its potential as a therapeutic agent in HIV treatment (Dueweke et al., 1993).
Azetidine Chemistry
Research into azetidines, a class of four-membered azaheterocycles, reveals their thermal stability and reactivity with both electrophiles and nucleophiles. Azetidines are valuable in synthesizing various cyclic products and functionalized compounds, including antibiotics, cholesterol absorption inhibitors, and anticancer agents. Their synthesis from acyclic precursors and the role of azetidin-2-ones (β-lactams) in producing a range of heterocyclic compounds underline their significance in medicinal chemistry (Singh et al., 2008).
Synthesis and Functionalization
The synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes introduces a versatile approach to accessing functionalized azetidines. This method highlights the structural diversity achievable with azetidin-3-ones and their potential utility in synthesizing biologically important compounds (Ye, He, & Zhang, 2011).
Azetidine-based Inhibitors
The exploration of azetidine-based inhibitors for dipeptidyl peptidase IV (DPP IV) demonstrates the therapeutic potential of azetidines in treating diabetes and other metabolic disorders. These inhibitors, characterized into subtypes like 2-cyanoazetidines and 3-fluoroazetidines, exhibit significant potency against DPP IV, indicating their potential for clinical applications (Ferraris et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
azetidin-3-yl-(4-cyclopentylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c17-13(11-9-14-10-11)16-7-5-15(6-8-16)12-3-1-2-4-12/h11-12,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIDYEJYQFBDMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidine-3-carbonyl)-4-cyclopentylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



